molecular formula C11H16N2O2 B1444778 4-Amino-N-(benzyloxy)butanamide CAS No. 1122748-09-7

4-Amino-N-(benzyloxy)butanamide

Cat. No.: B1444778
CAS No.: 1122748-09-7
M. Wt: 208.26 g/mol
InChI Key: UWFTYRVMJBLTNE-UHFFFAOYSA-N
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Description

4-Amino-N-(benzyloxy)butanamide is an organic compound belonging to the class of gamma amino acids and derivatives It is characterized by the presence of an amino group attached to the gamma carbon atom of the butanamide structure, with a benzyloxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(benzyloxy)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobutyric acid and benzyl alcohol.

    Formation of Intermediate: The first step involves the protection of the amino group of 4-aminobutyric acid using a suitable protecting group, followed by the reaction with benzyl alcohol to form the benzyloxy intermediate.

    Deprotection and Amidation: The protecting group is then removed, and the intermediate undergoes amidation to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(benzyloxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and benzyloxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Amino-N-(benzyloxy)butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(benzyloxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(benzyloxy)phenylbutanamide: A similar compound with a phenyl group instead of a butanamide structure.

    4-Amino-N-(benzyloxy)benzamide: Another related compound with a benzamide structure.

Uniqueness

4-Amino-N-(benzyloxy)butanamide is unique due to its specific structural features, such as the presence of both amino and benzyloxy groups, which confer distinct chemical and biological properties

Biological Activity

Overview

4-Amino-N-(benzyloxy)butanamide is an organic compound classified as a gamma amino acid derivative. Its structure features an amino group attached to the gamma carbon of the butanamide backbone, with a benzyloxy group linked to the nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C17_{17}H20_{20}N2_2O2_2
  • CAS Number : 1122748-09-7
  • Structural Characteristics : The presence of both amino and benzyloxy functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-aminobutyric acid and benzyl alcohol.
  • Protection of Amino Group : Initial protection of the amino group followed by reaction with benzyl alcohol to form a benzyloxy intermediate.
  • Amidation : Removal of the protecting group and subsequent amidation to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are necessary to elucidate the exact molecular pathways involved.

Anti-inflammatory Properties

Research has demonstrated that derivatives containing the 4-amino-butanamide moiety exhibit significant anti-inflammatory effects. For instance, in a study evaluating novel benzoxazole compounds that incorporate this moiety, several compounds showed potent inhibition of inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases .

CompoundIL-1β InhibitionIL-6 InhibitionTNF-α InhibitionHepatotoxicity
5dHighModerateLowLow
5fHighHighModerateLow
4dModerateHighLowLow

This table summarizes the anti-inflammatory activities of selected compounds derived from this compound.

Case Studies

  • In Vitro Studies : A study synthesized various benzoxazole derivatives containing the 4-amino-butanamide moiety. These compounds were tested for their ability to inhibit cytokine expression in response to lipopolysaccharide (LPS) stimulation. Compounds 5f and 4d exhibited significant suppression of IL-1β, IL-6, and TNF-α levels, highlighting their potential as anti-inflammatory agents .
  • In Vivo Studies : In animal models, administration of compounds derived from this compound resulted in decreased levels of pro-inflammatory cytokines without inducing hepatotoxicity, suggesting a favorable safety profile for these compounds .

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As a potential drug candidate due to its anti-inflammatory properties.
  • Chemical Biology : As a tool for studying enzyme interactions and signaling pathways.
  • Material Science : Investigated for its utility in developing new materials with specific functional properties.

Properties

IUPAC Name

4-amino-N-phenylmethoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-8-4-7-11(14)13-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFTYRVMJBLTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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